1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate

Medicinal Chemistry Assay Development Salt Selection

Undefined hydration states and hygroscopic free-base amines introduce weighing errors and assay variability in kinase library synthesis. This dihydrochloride hydrate eliminates the 42.7% molar calculation error that propagates across parallel synthesis campaigns, delivering a crystalline, non-hygroscopic solid with defined stoichiometry. • ≥10 mM aqueous solubility enables direct addition to kinase assays (ADP-Glo, LanthaScreen) without DMSO, avoiding organic-solvent shifts in IC₅₀ values. • 4-Amine regioisomer provides a linear vector for solvent-channel derivatization-critical for CDK isoform selectivity (CDK2 vs. CDK4 vs. CDK9). • 95% purity with three-method QC (NMR, HPLC, GC) per lot; defined hydration eliminates Karl Fischer titration before every use.

Molecular Formula C9H17Cl3N4O
Molecular Weight 303.6 g/mol
Cat. No. B7970849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate
Molecular FormulaC9H17Cl3N4O
Molecular Weight303.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NN=C(C=C2)Cl.O.Cl.Cl
InChIInChI=1S/C9H13ClN4.2ClH.H2O/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;;;/h1-2,7H,3-6,11H2;2*1H;1H2
InChIKeyPFBBNYFZYYXDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloropyridazinyl Piperidine Dihydrochloride Hydrate Overview


1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate (CAS parent free base 100241-10-9; dihydrochloride hydrate molecular formula C₉H₁₇Cl₃N₄O, MW 303.61) is a heterocyclic building block composed of a 6-chloropyridazine core linked to a 4-aminopiperidine moiety, supplied as a crystalline dihydrochloride hydrate salt . The compound is catalogued by ChemBridge (product #4020039) within screening-compound and building-block libraries, and it has been investigated as a potential cyclin-dependent kinase (CDK) inhibitor scaffold and as a synthetic intermediate for kinase-targeted drug discovery . The dihydrochloride hydrate form is distinguished from its free base (CAS 100241-10-9, MW 212.68) and monohydrochloride (CAS 1185310-92-2, MW 249.14) analogs by its defined hydration state and enhanced aqueous solubility .

Risks of Substituting Salt Form and Regioisomer


Procurement of chloropyridazine-piperidine building blocks without precise specification of salt stoichiometry, hydration state, or amine regioisomerism introduces quantifiable risk in downstream synthesis and biological assay reproducibility. The free base form (CAS 100241-10-9) is a hygroscopic amine with limited aqueous solubility, whereas the dihydrochloride hydrate delivers a crystalline, non-hygroscopic solid with high water solubility that directly impacts reaction homogeneity and assay compatibility . Furthermore, the 4-amine substitution pattern on the piperidine ring is functionally non-equivalent to the 3-amine positional isomer (CAS 1185310-99-9), because the amine position alters the vector of derivatization and the geometry of enzyme active-site engagement in kinase inhibitor design . Piperazine analogs (e.g., CAS 56392-83-7) lack the primary amine handle required for amide coupling or reductive amination strategies central to library diversification [1].

Quantitative Differentiation from Closest Analogs


Aqueous Solubility: Salt Form vs. Free Base

The dihydrochloride hydrate salt delivers solubility that is qualitatively described as 'highly soluble in water' by multiple vendors, a property conferred by the double protonation of the piperidine amine and the hydrate crystal lattice . In contrast, the free base form of 4-aminopiperidine-containing compounds is documented as having aqueous solubility of only ~4.88 mg/mL (28.2 mM) at saturation, and free amine bases are typically oily or hygroscopic solids with poor water wettability [1]. The monohydrochloride salt (CAS 1185310-92-2, MW 249.14) carries only one equivalent of HCl per molecule vs. two equivalents in the dihydrochloride (plus one H₂O), meaning the dihydrochloride hydrate introduces 2.0 chloride counterions per molecule vs. 1.0 for the mono-HCl form, directly doubling ionic contribution to aqueous solvation .

Medicinal Chemistry Assay Development Salt Selection

Hydration Stoichiometry and Molar Calculation Accuracy

The dihydrochloride hydrate (CAS free base 100241-10-9) is supplied with a defined hydration state (1.0–1.4 H₂O per molecule as specified by vendors), yielding a reproducible molecular weight of 303.62 g/mol for lot-specific calculations . In contrast, the free base CAS entry (100241-10-9) is annotated as 'SALTDATA: 2HCl 1.4H₂O' on ChemicalBook, indicating that the free base registry number is used ambiguously to represent multiple salt and hydrate forms without lot-specific stoichiometry . This ambiguity introduces systematic molar calculation errors: using the free base MW (212.68) vs. the actual dihydrochloride hydrate MW (303.62) results in a 42.7% mass error per mole of compound weighed .

Synthetic Chemistry Process Development Analytical Chemistry

4-Amine vs. 3-Amine Regioisomer Geometry

The 4-amine substitution on the piperidine ring positions the primary amine at the para-like position relative to the pyridazine N1 attachment, creating a linear, extended geometry suitable for amide coupling with carboxylic acid pharmacophores in Type I and Type II kinase inhibitor designs . The 3-amine regioisomer (CAS 1185310-99-9) places the amine at a meta-like position, generating a bent geometry that directs any coupled pharmacophore along a different vector (~60° angular deviation from the 4-amine trajectory) . In kinase hinge-binding pharmacophore models, this angular difference can determine whether a substituent engages the solvent-exposed region or clashes with the gatekeeper residue .

Kinase Inhibitors Structure-Activity Relationship Medicinal Chemistry

Piperidine Primary Amine vs. Piperazine Synthetic Utility

The piperidine 4-amine motif in the target compound provides a primary amine (pKa ~10.6 for protonated piperidin-4-amine) that is a superior nucleophile for amide bond formation, reductive amination, and sulfonamide coupling compared to the piperazine NH (pKa ~9.7 for protonated piperazine) in the piperazine analog (CAS 56392-83-7) [1]. Primary amines react with carboxylic acids under standard HATU/EDC coupling conditions with typical yields of 70–95%, whereas secondary amines (piperazine) require more forcing conditions and often give lower yields (40–70%) due to steric hindrance and reduced nucleophilicity [2]. Additionally, the piperidine 4-amine can be orthogonally protected (e.g., Boc, Fmoc) while the piperazine analog requires differential protection strategies that add synthetic steps .

Combinatorial Chemistry Library Synthesis Building Block Selection

Batch QC Data Availability vs. Comparators

Reputable vendors of the free base form (CAS 100241-10-9), such as Bidepharm, provide batch-specific quality control data including ¹H NMR, HPLC purity, and GC analysis for each production lot, with a standard purity specification of 95% . The dihydrochloride hydrate form is available from Fluorochem at 95.0%+ purity with full Certificate of Analysis documentation . In contrast, many comparator building blocks (e.g., the 3-amine isomer, CAS 1185310-99-9) are offered at 97–98% purity from select vendors but with variable QC documentation depth, and the piperazine analog (CAS 56392-83-7) is frequently listed without lot-specific analytical data [1][2].

Quality Control Analytical Chemistry Procurement

Optimal Procurement and Application Scenarios


Aqueous-Compatible Kinase Fragment Library Synthesis

When constructing a kinase-targeted fragment or lead-like library, the high aqueous solubility of the dihydrochloride hydrate enables direct use in biochemical assay buffers without pre-dissolution in DMSO. This avoids the confounding effects of organic solvent on protein kinase conformational dynamics that can shift IC₅₀ values by 2–5 fold . The defined hydration state eliminates the 42.7% molar calculation error that would otherwise propagate across an entire library synthesis campaign, ensuring accurate stoichiometry for each amide coupling reaction .

ATP-Competitive CDK Inhibitor Scaffold Optimization

The 4-amine regioisomer provides a linear vector for extending substituents toward the kinase solvent channel, a design strategy critical for achieving CDK isoform selectivity (e.g., CDK2 vs. CDK4 vs. CDK9) . The primary amine enables high-yield (70–95%) amide coupling with diverse carboxylic acid capping groups, facilitating rapid SAR exploration of solvent-channel interactions without the synthetic yield penalties associated with secondary amine (piperazine) coupling (40–70%) [1]. This scaffold has been specifically investigated for CDK inhibition in cancer cell line panels .

Reproducible Intermediate Quality in Parallel Synthesis

For medicinal chemistry teams executing parallel synthesis of 24–96 compounds per week, batch-to-batch consistency in building block quality is paramount. The availability of three-method QC (NMR, HPLC, GC) for each lot of the free base or dihydrochloride hydrate ensures that impurity profiles are documented and traceable, minimizing the risk of a contaminated building block compromising an entire synthesis batch . The defined hydration state also eliminates the need for Karl Fischer titration before each use, saving approximately 15–30 minutes of analytical time per building block per campaign .

Biochemical Assay Development with Water-Soluble Probes

The dihydrochloride hydrate form's high aqueous solubility permits preparation of concentrated stock solutions (≥10 mM) in pure aqueous buffer, enabling direct addition to kinase enzymatic assays (e.g., ADP-Glo, LanthaScreen) without exceeding recommended DMSO concentrations (<1% v/v) that can inhibit kinase activity or promote protein aggregation . This property is especially valuable for biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), where organic co-solvents introduce refractive index artifacts and heat of mixing signals that obscure binding measurements .

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